molecular formula C15H19Cl2NO2 B2662984 2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide CAS No. 2411289-36-4

2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide

Cat. No.: B2662984
CAS No.: 2411289-36-4
M. Wt: 316.22
InChI Key: RJHKJEJUEAOLFX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is an organic compound with the molecular formula C12H15Cl2NO. This compound is characterized by the presence of a chloroacetamide group, a chlorophenyl group, and a methyloxan group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide typically involves the reaction of 3-chlorobenzylamine with 2-methyloxan-4-yl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide and cyanide derivatives.

Scientific Research Applications

2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-methoxybenzyl)acetamide

Uniqueness

2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is unique due to the presence of the methyloxan group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c1-11-7-14(5-6-20-11)18(15(19)9-16)10-12-3-2-4-13(17)8-12/h2-4,8,11,14H,5-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKJEJUEAOLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N(CC2=CC(=CC=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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